(2Z)-4-oxo-3-(2-phenylethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid
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Overview
Description
(2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a phenylethyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazinane ring, the introduction of the phenylethyl group, and the incorporation of the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and compounds with trifluoromethoxyphenyl groups. Examples include:
- (2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(METHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID
- (2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(CHLORO)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID
Uniqueness
The uniqueness of (2E)-4-OXO-3-(2-PHENYLETHYL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXYLIC ACID lies in its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17F3N2O4S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-oxo-3-(2-phenylethyl)-2-[4-(trifluoromethoxy)phenyl]imino-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-8-6-14(7-9-15)24-19-25(11-10-13-4-2-1-3-5-13)17(26)12-16(30-19)18(27)28/h1-9,16H,10-12H2,(H,27,28) |
InChI Key |
BZKWMVSZSDGTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)F)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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